3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
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Overview
Description
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the methylsulfonylphenyl intermediate: This can be achieved through sulfonation of a phenyl ring followed by methylation.
Coupling with thiophene derivatives: The thiophene rings are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the intermediate and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)propanamide: Lacks the additional thiophene ring.
3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide: Similar structure but with the thiophene ring in a different position.
Uniqueness
The presence of both thiophene rings in 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide provides unique electronic properties, making it particularly useful in organic electronics. Additionally, the combination of aromatic and heterocyclic structures can enhance its biological activity, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S3/c1-26(22,23)16-7-4-14(5-8-16)6-9-18(21)20-19(15-10-12-24-13-15)17-3-2-11-25-17/h2-5,7-8,10-13,19H,6,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAACZDHXCOODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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